![molecular formula C20H23N5O2 B2448760 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 899737-88-3](/img/structure/B2448760.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

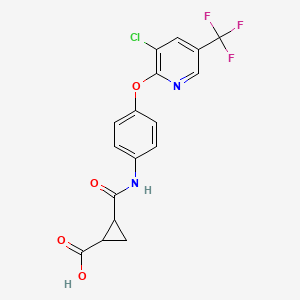

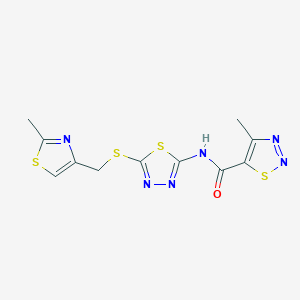

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide” is a chemical compound. It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidin-4-ones . These compounds are characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and assessed for their cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating potential applications in cancer treatment strategies (Rahmouni et al., 2016). Moreover, novel pyrazolopyrimidines and pyrazoloquinazolines have been designed, synthesized, and evaluated for their in vitro antitumor activity, particularly against liver (HepG-2) and breast (MCF-7) human cancer cells. Compounds showed dose-dependent cytotoxic activities, indicating their potential as anticancer agents (El-Naggar et al., 2018).

Antimicrobial Applications

Several studies have synthesized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure, exploring their antimicrobial activities. Compounds have been evaluated against various microorganisms, showing significant antimicrobial potential. These findings suggest the compound's derivatives could be valuable in developing new antimicrobial agents (Bondock et al., 2008).

Anti-Inflammatory Applications

Research into the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, facilitated by ultrasound irradiation, has led to compounds with promising anti-inflammatory and anti-cancer activities. These findings highlight the compound's derivatives' therapeutic potential in anti-inflammatory and cancer treatment applications (Kaping et al., 2020).

Molecular Synthesis Applications

The compound and its derivatives serve as key intermediates in synthesizing complex molecular structures, demonstrating their utility in medicinal chemistry and drug design. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives showcases the versatility of these compounds in creating new molecular entities with potential biological activities (Rahmouni et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQAPPAEVKHZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride](/img/structure/B2448679.png)

![tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2448683.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)

![(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2448686.png)

![1-benzyl-2-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2448691.png)

![3-(4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2448693.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)